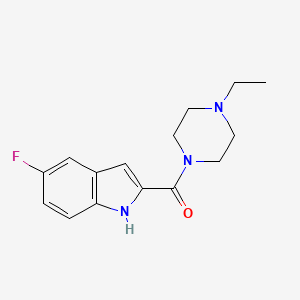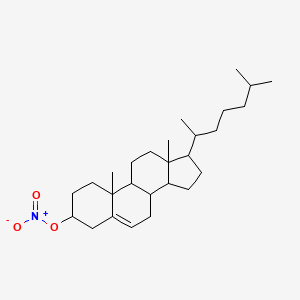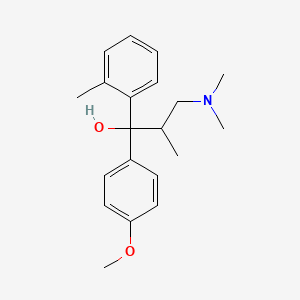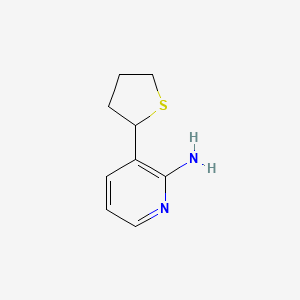
1,3-Benzenediol, 2-nitro-, lead salt, basic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 2-nitro-, lead salt, basic is a chemical compound with the molecular formula C6H3NO4Pb. It is a lead salt derivative of 2-nitroresorcinol, which is a nitro-substituted resorcinol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 2-nitro-, lead salt, basic typically involves the nitration of resorcinol (1,3-benzenediol) followed by the reaction with lead salts. The nitration process introduces a nitro group (-NO2) to the resorcinol molecule, resulting in 2-nitroresorcinol. This intermediate is then reacted with lead salts under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and subsequent lead salt formation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediol, 2-nitro-, lead salt, basic undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents.
Substitution: The hydroxyl groups (-OH) on the benzene ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or other electrophiles can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 2-aminoresorcinol.
Substitution: Formation of halogenated resorcinol derivatives.
Applications De Recherche Scientifique
1,3-Benzenediol, 2-nitro-, lead salt, basic has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,3-Benzenediol, 2-nitro-, lead salt, basic involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular processes. The lead ion can interact with various enzymes and proteins, potentially affecting their function. These interactions can lead to a range of biological effects, depending on the specific context and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroresorcinol: The parent compound without the lead salt.
1,3-Benzenediol, 2,4,6-trinitro-, lead salt: A more heavily nitrated derivative.
Resorcinol: The non-nitrated parent compound
Uniqueness
1,3-Benzenediol, 2-nitro-, lead salt, basic is unique due to the presence of both the nitro group and the lead ion. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
70268-38-1 |
|---|---|
Formule moléculaire |
C6H3NO4Pb |
Poids moléculaire |
360 g/mol |
Nom IUPAC |
lead(2+);2-nitrobenzene-1,3-diolate |
InChI |
InChI=1S/C6H5NO4.Pb/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3,8-9H;/q;+2/p-2 |
Clé InChI |
XHJSXRAOLYVLSJ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C(=C1)[O-])[N+](=O)[O-])[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-methoxy-2-(3-methoxypropoxy)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14152863.png)

![1a,8,9,9a-Tetrahydro[1]benzoxireno[3,2-f]quinoline-8,9-diyl diacetate](/img/structure/B14152866.png)
![4-{[3-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}benzonitrile](/img/structure/B14152871.png)


![2-Naphthalenesulfonic acid, 7,7'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis[4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, tetrasodium salt](/img/structure/B14152896.png)
![n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B14152912.png)

